Oxamniquine - 40247-39-0

Oxamniquine

Catalog Number: EVT-10893695
CAS Number: 40247-39-0
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
{2-[(isopropylamino)methyl]-7-nitro-1,2,3,4-tetrahydroquinolin-6-yl}methanol is a member of the class of quinolines that is 1,2,3,4-tetrahydroquinoline which is substituted at positions 2, 6, and 7 by (isopropylamino)methyl, hydroxymethyl, and nitro groups, respectively. It is a member of quinolines, a C-nitro compound, a secondary amino compound and an aromatic primary alcohol.
An anthelmintic with schistosomicidal activity against Schistosoma mansoni, but not against other Schistosoma spp. Oxamniquine causes worms to shift from the mesenteric veins to the liver where the male worms are retained; the female worms return to the mesentery, but can no longer release eggs. (From Martidale, The Extra Pharmacopoeia, 31st ed, p121)
Oxamniquine is an Anthelmintic.
An anthelmintic with schistosomicidal activity against Schistosoma mansoni, but not against other Schistosoma spp. Oxamniquine causes worms to shift from the mesenteric veins to the liver where the male worms are retained; the female worms return to the mesentery, but can no longer release eggs. (From Martindale, The Extra Pharmacopoeia, 31st ed, p121)
Overview

Oxamniquine, chemically known as 1,2,3,4-tetrahydro-2-[[(1-methylethyl)amino]methyl]-7-nitro-6-quinolinemethanol, is an antischistosomal agent primarily used to treat infections caused by Schistosoma mansoni. This compound has gained attention due to its selective efficacy against this specific species of schistosome, while exhibiting limited activity against others such as Schistosoma haematobium and Schistosoma japonicum .

Source

Oxamniquine was first synthesized in the 1970s and has been utilized in various formulations for the treatment of schistosomiasis. Its effectiveness and mechanisms have been the subject of extensive research, leading to the development of numerous derivatives aimed at enhancing its therapeutic profile .

Classification

Oxamniquine belongs to the class of compounds known as quinoline derivatives. It is classified as a schistosomicide due to its ability to kill schistosome parasites. Its mechanism of action and structure-activity relationships have been extensively studied in the context of drug design aimed at overcoming resistance and improving efficacy against multiple schistosome species .

Synthesis Analysis

Methods

The synthesis of oxamniquine involves several key steps, often starting with the reaction of 2-isopropylaminomethyl-6-methylquinoline with various aldehydes through a Mannich reaction. This process typically yields oxamniquine along with several derivatives that are evaluated for biological activity .

Recent advancements in synthesis have focused on structure-based drug design, utilizing X-ray crystallography data to inform modifications that enhance schistosomicidal activity. More than 350 derivatives have been synthesized and tested for their efficacy against Schistosoma species .

Technical Details

The synthetic pathways often include:

  • Mannich Reaction: Involving formaldehyde and amines.
  • Cyclization Reactions: To form ring structures that improve biological activity.
  • Iterative Synthesis: Employing structure-activity relationship studies to refine compounds based on their observed effects in vitro .
Molecular Structure Analysis

Structure

The molecular structure of oxamniquine features a quinoline ring system with a tetrahydro configuration, which contributes to its biological activity. The presence of a nitro group and an isopropylamine side chain are critical for its pharmacological properties.

Data

Key structural data includes:

  • Molecular formula: C13H16N2O3
  • Molecular weight: 248.28 g/mol
  • Structural representation can be depicted as
Introduction to Oxamniquine in Antischistosomal Chemotherapy

Historical Development and Contextualization Within Neglected Tropical Disease Research

Oxamniquine emerged as a critical therapeutic agent during the latter half of the 20th century, developed specifically against Schistosoma mansoni infections when global efforts against neglected tropical diseases (NTDs) remained severely underfunded. Its development occurred against a backdrop of profound therapeutic neglect, where only 16 new chemical entities (NCEs) for tropical diseases and tuberculosis were developed between 1975-1999—representing a mere 1% of all pharmaceutical innovations during this period [7]. This deficit exemplifies what researchers have termed a "deficient market and public-health policy failure," where diseases disproportionately affecting low-income regions attracted minimal commercial research investment due to perceived non-profitability [7].

The compound's development pathway was atypical for NTD therapeutics. Unlike contemporary drugs targeting global markets, oxamniquine's development was driven by regional public health needs in schistosomiasis-endemic areas, particularly Brazil, where it became a frontline therapy before being supplanted by praziquantel. Its molecular structure—a tetrahydroquinoline derivative—resulted from targeted optimization of earlier schistosomicidal compounds, though detailed structure-activity relationship studies remained limited in the public domain [5]. This historical context positions oxamniquine as a rare success story in NTD drug development, achieved despite systemic barriers including limited research infrastructure and negligible commercial incentives that continue to impede NTD therapeutic innovation [7].

Table 1: New Chemical Entities (NCEs) for Select Disease Categories (1975-1999)

Therapeutic CategoryTotal NCEsNCEs per Million DALYsGlobal Sales per DALY (US$ millions)
Central Nervous System2111.32193
Cardiovascular1791.25283
Anti-infectives/Antiparasitics2240.5552
Tuberculosis30.1111
Tropical Diseases130.103

Role in Schistosomiasis Control: Transition from Primary to Niche Therapeutic Agent

Oxamniquine initially served as a cornerstone of schistosomiasis mansoni control programs across South America, particularly in Brazil, where its deployment demonstrated cure rates comparable to praziquantel. Mass treatment campaigns during the 1970s-1990s distributed approximately 6 million doses across endemic regions [1]. The drug's mechanism—selective activation by S. mansoni sulfotransferase enzymes—provided species-specific efficacy that aligned with the epidemiological profile of the New World, where S. mansoni predominated following its introduction via the transatlantic slave trade [8].

The landscape of schistosomiasis control shifted fundamentally with praziquantel's emergence in the 1980s. Praziquantel offered three strategic advantages: pan-species efficacy against all human schistosomes, lower production costs, and a reduced side-effect profile. Consequently, oxamniquine underwent a marked transition from primary agent to niche therapeutic, reserved primarily for praziquantel-tolerant cases or regions with exclusive S. mansoni transmission [5]. This transition reflected broader shifts in NTD management toward integrated drug administration platforms, where medications targeting multiple parasites could be co-administered during mass drug administration campaigns [2].

Research attention concurrently diminished, though investigations continued into optimizing oxamniquine's pharmacological properties. Prodrug strategies emerged, including methacrylate and acrylamide conjugates designed to prolong systemic circulation and enhance bioavailability. Molecular modeling of oxamniquine methacrylate demonstrated retained schistosomicidal activity despite structural modifications, though clinical translation remained limited [5]. This research trajectory illustrates ongoing efforts to overcome pharmacokinetic limitations even as the drug's global utilization declined.

Properties

CAS Number

40247-39-0

Product Name

Oxamniquine

IUPAC Name

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3

InChI Key

XCGYUJZMCCFSRP-UHFFFAOYSA-N

Solubility

1 part in about 3300 parts of water at 27 °C
1.24e-01 g/L

Canonical SMILES

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.